

# Unveiling the Novelty of Lsd1-IN-38: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lsd1-IN-38**, also known as NCD38, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth analysis of the novelty of **Lsd1-IN-38**, focusing on its mechanism of action, quantitative biochemical and cellular activity, and its impact on critical signaling pathways. Through the detailed presentation of experimental data and methodologies, this document serves as a comprehensive resource for researchers in oncology and drug development. The primary novelty of **Lsd1-IN-38** lies in its ability to induce myeloid differentiation in leukemia cells by disrupting the interaction between LSD1 and the transcription factor GFI1B, leading to the activation of the ERG super-enhancer.

## Introduction to Lsd1-IN-38 (NCD38)

Lsd1-IN-38, scientifically referred to as NCD38, is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active transcription. By removing these marks, LSD1 generally acts as a transcriptional repressor. In certain contexts, it can also demethylate H3K9me1/2, acting as a transcriptional activator. LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), and is a promising therapeutic target.



**Lsd1-IN-38** distinguishes itself from other LSD1 inhibitors through its specific mechanism of action that leads to the activation of hematopoietic regulators, offering a novel therapeutic strategy for certain hematological malignancies.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for Lsd1-IN-38 (NCD38).

| Parameter              | Value        | Reference |  |
|------------------------|--------------|-----------|--|
| IC50 (LSD1 Inhibition) | 0.59 μΜ      | [1]       |  |
| Cell Line              | GI50         | Reference |  |
| HEL (Erythroleukemia)  | Not Reported |           |  |
| MOLT-4 (T-ALL)         | 0.87 μΜ      | [2]       |  |
| HAL-01 (B-cell ALL)    | 1.10 μΜ      | [2]       |  |
| KE-37 (T-cell ALL)     | 3.64 μΜ      | [2]       |  |
| P30-OHK (T-ALL)        | 3.85 μΜ      | [2]       |  |
| SUP-B15 (B-cell ALL)   | 1.87 μΜ      | [2]       |  |
| LC4-1 (T-cell ALL)     | 2.73 μΜ      | [2]       |  |

Table 1: Biochemical and Cellular Activity of Lsd1-IN-38 (NCD38)



| Parameter                                    | Observation   | Cell Line | Reference |
|----------------------------------------------|---------------|-----------|-----------|
| H3K27ac Levels at<br>ERG Super-enhancer      | Increased     | HEL       | [3]       |
| ERG (Ets Related<br>Gene) mRNA<br>Expression | Upregulated   | HEL       | [3]       |
| CD235a (Erythroid<br>Marker) Expression      | Downregulated | HEL       |           |
| CD11b (Myeloid<br>Marker) Expression         | Upregulated   | HEL       |           |
| Number of Activated<br>Super-Enhancers       | ~500          | HEL       | [4]       |
| Commonly Upregulated Genes in Leukemia Cells | 62            | Various   | [4]       |

Table 2: Epigenetic and Gene Expression Changes Induced by Lsd1-IN-38 (NCD38)

#### Mechanism of Action: The LSD1-GFI1B-ERG Axis

The novelty of **Lsd1-IN-38**'s mechanism of action lies in its ability to selectively disrupt the protein-protein interaction between LSD1 and the transcriptional repressor GFI1B (Growth Factor Independent 1B). In normal hematopoietic development, GFI1B recruits LSD1 and its associated CoREST complex to the super-enhancer region of the ERG gene, a master regulator of hematopoietic stem cell development and myeloid differentiation. This complex leads to the demethylation of H3K4me2, resulting in the silencing of ERG expression.

**Lsd1-IN-38** treatment physically separates LSD1 and the CoREST complex from GFI1B at the ERG super-enhancer. This dissociation prevents the demethylation of H3K4me2 and leads to an increase in H3K27 acetylation, a hallmark of active enhancers. The activation of the ERG super-enhancer results in the upregulation of ERG transcription, which in turn promotes myeloid differentiation and has an anti-leukemic effect in erythroleukemia cells[3].











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. epigentek.com [epigentek.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Table 1, LSD1 histone demethylaseassay protocol Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LSD1 Histone Demethylase Assays and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Novelty of Lsd1-IN-38: A Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583431#understanding-the-novelty-of-lsd1-in-38]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com